N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Description
N-[(4-Methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core substituted with a 4-methoxyphenylmethyl carboxamide group. The 4-methoxyphenyl group may enhance lipophilicity and metabolic stability compared to non-substituted phenyl analogs, making it relevant for pharmaceutical research .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-21-15-5-3-14(4-6-15)13-18-16(20)19-9-7-17(8-10-19)22-11-2-12-23-17/h3-6H,2,7-13H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWMLUCHBNMIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC3(CC2)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves the reaction of a suitable amine with a spirocyclic lactone or ketone. One common method is the condensation of 4-methoxybenzylamine with a spirocyclic lactone under acidic or basic conditions to form the desired spirocyclic amide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The spirocyclic amide can be reduced to the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzyl derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Key Observations :
Substituent Effects: The 4-methoxyphenyl group in the target compound may confer enhanced metabolic stability over non-substituted phenyl () or fluorophenyl () groups due to reduced oxidative metabolism . Fluorine substitution () increases electronegativity, possibly improving receptor binding affinity.
Synthetic Yields : Yields for spirocyclic compounds vary widely (30–64%), with chromatography (e.g., ethyl acetate or MeOH/MeCN) being critical for isolating diastereomers .
Pharmacological and Physicochemical Properties
- Lipophilicity : The 4-methoxyphenyl group (target) likely increases logP compared to ’s 2-phenylethyl group but reduces it relative to ’s 3-fluorophenylmethyl group.
- Stereochemical Complexity : Compounds like those in and exist as diastereomers, requiring HPLC for resolution, whereas the target compound’s stereochemistry (if present) remains uncharacterized .
- The target compound’s methoxy group may align with serotonin or dopamine receptor ligands .
Biological Activity
N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical structure, biological interactions, and therapeutic implications based on various research findings.
Chemical Structure
The compound's structure features a spirocyclic framework, which is characterized by two or more rings sharing a common atom. This unique configuration contributes to its distinct pharmacological properties. The presence of a methoxy group on the aromatic ring enhances its reactivity, potentially influencing its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₃ |
| Molecular Weight | 293.37 g/mol |
| CAS Number | 1351621-53-8 |
| Density | 1.33 g/cm³ |
| Boiling Point | 487.1 °C at 760 mmHg |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cellular pathways. Research indicates that it may exhibit:
- Antimicrobial properties : The compound has shown efficacy against certain bacterial strains, suggesting potential as an antimicrobial agent.
- Cytotoxic effects : Studies have indicated that it may induce apoptosis in cancer cells, making it a candidate for anticancer therapy.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the compound against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations of 50 µM and above.
- Anticancer Activity : In vitro assays demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. Further investigations revealed that this effect was mediated through the activation of caspase pathways, leading to programmed cell death.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed after oral administration |
| Distribution | Widely distributed in tissues |
| Metabolism | Primarily metabolized in the liver |
| Excretion | Excreted via urine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
